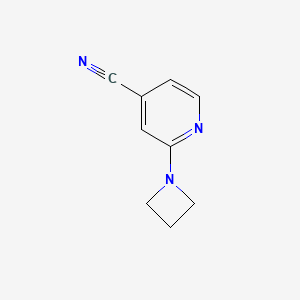

2-Azetidin-1-yl-isonicotinonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-7-8-2-3-11-9(6-8)12-4-1-5-12/h2-3,6H,1,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAIADJWEUMSXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azetidin 1 Yl Isonicotinonitrile and Analogues

Strategies for the Formation of the Azetidine (B1206935) Ring

The construction of the azetidine ring itself is a key challenge in the synthesis of these molecules. Various synthetic strategies have been developed to create this strained heterocyclic system.

Cyclization Reactions in Azetidine Construction

Intramolecular cyclization is a common and powerful method for the formation of the azetidine ring. acs.org These reactions typically involve the formation of a carbon-nitrogen bond within a suitably functionalized acyclic precursor.

One of the most direct methods for azetidine synthesis is the intramolecular N-alkylation of a γ-amino alcohol derivative. acs.org This approach involves a primary amine and a leaving group at the γ-position. The cyclization of a preformed chain by nucleophilic displacement of a leaving group by a nitrogen nucleophile is a widely used method for producing azetidines. acs.org A straightforward synthesis of 1,3-disubstituted azetidines has been achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Substituted-1,3-propanediol | 1. Tf₂O, pyridine (B92270); 2. Primary amine, DIPEA, 70 °C | 1,3-Disubstituted azetidine | 32-95 | organic-chemistry.org |

| Alkyl dihalide | Primary amine, NaOH, H₂O, Microwave | N-Substituted azetidine | - | organic-chemistry.org |

Table 1: Examples of Azetidine Synthesis via Alkylation of Primary Amines

A more recent and versatile method for the formation of azetidines involves the intramolecular amination of organoboronates. This reaction proceeds through a 1,2-metalate shift of an aminoboron "ate" complex. acs.org This method is notable for its tolerance of various functional groups and its ability to produce substituted azetidines. acs.org The process can be used to form not only azetidines but also pyrrolidines and piperidines with high stereospecificity. acs.org

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| γ-Methoxyamino boronic ester | 1. TFA; 2. KHMDS, THF/toluene, heat | Substituted azetidine | 65-85 | acs.org |

| Olefin with tethered Boc-protected methoxyamine | 1. Diboration; 2. TFA; 3. Base | Boron-containing azacycle | - | acs.org |

Table 2: Azetidine Synthesis via Intramolecular Amination of Organoboronates

The high ring strain of 1-azabicyclo[1.1.0]butane (ABB) makes it an excellent precursor for the synthesis of functionalized azetidines. The strain-release-driven reaction of ABB with various nucleophiles provides a rapid and efficient route to 1,3-disubstituted azetidines. sci-hub.seorganic-chemistry.orgresearchgate.netnih.gov A general method involves the direct alkylation of ABB with organometal reagents in the presence of a copper catalyst, which allows for the introduction of alkyl, allyl, vinyl, and benzyl (B1604629) groups. sci-hub.seorganic-chemistry.orgnih.gov

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Grignard Reagents | 1-Azabicyclo[1.1.0]butane, Cu(OTf)₂, -78 °C to rt | 1-Substituted-3-alkyl-azetidine | 50-85 | sci-hub.senih.gov |

| Organolithium Reagents | 1-Azabicyclo[1.1.0]butane, Cu(OTf)₂, -78 °C to rt | 1-Substituted-3-alkyl-azetidine | 45-70 | sci-hub.se |

Table 3: Azetidine Synthesis from 1-Azabicyclo[1.1.0]butane

Asymmetric Synthesis of Azetidinyl Precursors

The development of enantioselective methods for the synthesis of chiral azetidines is crucial for their application in medicinal chemistry. Several strategies have been developed to access enantiomerically enriched azetidinyl precursors.

One approach involves the use of chiral auxiliaries. For instance, enantiopure 2-cyano azetidines can be prepared from β-amino alcohols via a Wittig olefination and an intramolecular Michael addition of a lithiated α-amino nitrile. thieme-connect.com The reduction of enantiopure β-lactams is another established, though often lengthy, route to chiral azetidines. thieme-connect.com

More recently, catalytic asymmetric methods have gained prominence. A highly enantioselective difunctionalization of azetines using a copper/bisphosphine catalyst allows for the convenient synthesis of chiral 2,3-disubstituted azetidines. nih.gov This method installs both a boryl and an allyl group with high regio-, enantio-, and diastereoselectivity. nih.gov Additionally, palladium-catalyzed intramolecular C(sp³)-H amination provides a route to functionalized azetidines with control over stereochemistry. rsc.orgnih.gov

| Substrate | Catalyst/Reagent | Product | Enantiomeric/Diastereomeric Ratio | Reference |

| Azetine | Cu/(S,S)-Ph-BPE, Allyl phosphate | Chiral 2-allyl-3-borylazetidine | up to >99:1 er, >20:1 dr | nih.gov |

| β-Amino alcohol derivative | LiHMDS, (E)-4-bromo ethylcrotonate | Chiral 2-cyanoazetidine | 56:44 dr (separable) | thieme-connect.com |

Table 4: Examples of Asymmetric Synthesis of Azetidine Precursors

Aza-Michael Addition for Azetidine Derivatives

The aza-Michael addition is a powerful and versatile C-N bond-forming reaction that can be employed for the synthesis of functionalized azetidines. bohrium.commdpi.comnih.gov This reaction involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound or a related Michael acceptor.

A general approach for the preparation of new heterocyclic amino acid-like building blocks containing azetidine rings involves the aza-Michael addition of NH-heterocycles to methyl 2-(azetidin-3-ylidene)acetate. bohrium.commdpi.comnih.gov This method has been used to synthesize a variety of N-substituted azetidine derivatives. bohrium.commdpi.comnih.gov The reaction conditions are often mild, and the use of a non-nucleophilic base like DBU can prevent side reactions. bohrium.com

Table 5: Azetidine Derivatives via Aza-Michael Addition

Approaches to Isonicotinonitrile Scaffold Introduction

The formation of the core 2-azetidinyl-isonicotinonitrile structure is primarily achieved by introducing the azetidine ring onto a pre-existing isonicotinonitrile framework. This is typically accomplished through reactions involving halogenated precursors or by direct functionalization of the pyridine ring.

Amination/Coupling Reactions with Halogenated Pyridine Precursors (e.g., 2-Bromoisonicotinonitrile)

A prevalent and direct method for synthesizing 2-Azetidin-1-yl-isonicotinonitrile is the nucleophilic aromatic substitution (SNAr) of a halogenated isonicotinonitrile. In this reaction, a precursor such as 2-chloro- or 2-bromoisonicotinonitrile is treated with azetidine. The electron-poor nature of the pyridine ring, particularly at the positions ortho and para to the ring nitrogen, facilitates attack by nucleophiles. youtube.com The nitrogen atom of the azetidine acts as the nucleophile, displacing the halide to form the desired C-N bond. youtube.com

This type of reaction is analogous to the chemistry of acid chlorides and can be driven to completion by heating. youtube.com The reactivity of halopyridines in SNAr reactions is significantly higher at the 2- and 4-positions compared to the 3-position, as the negative charge in the reaction intermediate can be stabilized by the electronegative ring nitrogen. youtube.com While many reports document the conditions for such substitutions, including the choice of solvents and temperatures, the regioselectivity at the 4-position of similar heterocyclic systems is well-established. mdpi.com The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) has also been explored for similar nucleophilic aromatic substitutions on nitrogen-containing heterocycles, offering excellent yields in short reaction times. nih.gov

Functionalization of Pyridine Nitriles

An alternative to using halogenated precursors is the direct functionalization of a pyridine nitrile. This approach aligns with the principles of sustainable chemistry by aiming to reduce waste from pre-functionalized starting materials. nih.gov However, the direct and selective functionalization of pyridine is challenging due to its electron-deficient character and the coordinating ability of the nitrogen atom. nih.gov

Methodologies have been developed that build the substituted pyridine ring from acyclic precursors, which is a common strategy for producing derivatives like 3-cyano-2-aminopyridines. nih.gov Some techniques employ ylidenemalononitriles as starting materials to construct multi-substituted pyridines under mild, solvent-free conditions. nih.gov Another approach involves the palladium-catalyzed intramolecular amination of C-H bonds, which highlights the use of unactivated C-H bonds as functional groups in synthesis, a significant advance in organic synthesis. nih.gov

Convergent and Linear Synthesis Strategies for this compound

The assembly of this compound can be approached through either a linear or a convergent synthetic plan.

Advanced Synthetic Techniques in Azetidinyl-Isonicotinonitrile Assembly

To improve efficiency, yield, and environmental footprint, advanced synthetic techniques are increasingly being applied to the synthesis of complex molecules like this compound.

Catalytic Methods in C-N Bond Formation

Transition-metal catalysis plays a crucial role in modern C-N bond formation, offering milder and more efficient alternatives to traditional methods. Palladium-catalyzed reactions, for example, are highly effective for the intramolecular amination of C-H bonds to form azetidines and other N-heterocycles. nih.gov These methods often feature low catalyst loading and operate under convenient conditions. nih.gov

For intermolecular coupling, catalysts based on copper and palladium are widely used. Copper-catalyzed cascade reactions have been developed to create highly substituted pyridines from simple starting materials under neutral conditions. nih.govorganic-chemistry.org Palladium catalysts, often in the form of complexes with specific ligands like triphenylphosphine (B44618) or xantphos, are instrumental in carbonylation and amination reactions involving aryl halides, including bromides and iodides. nih.gov The choice of catalyst and ligand can be optimized to achieve high yields and selectivity. nih.gov

Table 1: Examples of Catalytic Systems in C-N Bond Formation and Related Reactions

| Catalyst System | Reaction Type | Starting Materials (Example) | Key Features |

|---|---|---|---|

| Pd(PPh₃)₄ | Carbonylative Cross-Coupling | Aryl Iodide, Amidine, [¹¹C]CO | High product selectivity at 120 °C. nih.gov |

| Pd₂(π-cinnamyl)Cl₂ / Xantphos | Carbonylative Cross-Coupling | Aryl Bromide, Amidine, [¹¹C]CO | Excellent radiochemical yield (92%). nih.gov |

| Copper(I) salt / Secondary Amine | [3+3] Condensation | O-acetyl ketoximes, α,β-unsaturated aldehydes | Modular synthesis of pyridines under mild conditions. organic-chemistry.org |

| Palladium(II) Acetate | Intramolecular C-H Amination | Picolinamide-protected amines | Forms azetidines via γ-C-H bond activation. nih.gov |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products. researchgate.net The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. nih.gov This method is particularly effective for multicomponent reactions and nucleophilic substitutions. clockss.orgnih.gov

In the context of synthesizing this compound, microwave heating could be applied to the nucleophilic aromatic substitution of 2-chloroisonicotinonitrile with azetidine. The rapid heating provided by microwaves can enhance the reaction rate significantly compared to conventional heating methods. nih.gov Studies on similar heterocyclic systems have shown that microwave-assisted syntheses are not only faster but also can be more environmentally friendly, sometimes allowing for the use of greener solvents or even neat reaction conditions. nih.goveurekaselect.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Often several hours (e.g., 6-15 h) nih.gov | Significantly reduced (e.g., 3-15 min) nih.gov |

| Product Yield | Good | Often higher (10-15% increase reported) nih.gov |

| Energy Source | Thermal conduction (oil bath, heating mantle) | Direct dielectric heating via microwaves |

| Conditions | Can require harsh conditions, longer times clockss.org | Milder conditions, rapid, efficient clockss.orgnih.gov |

| Environmental Impact | May require larger volumes of organic solvents | Promotes green chemistry, less solvent, less energy nih.gov |

Table of Compounds

| Compound Name |

| This compound |

| 2-Bromoisonicotinonitrile |

| 2-Chloroisonicotinonitrile |

| Azetidine |

| Polyethylene glycol (PEG-400) |

| Triphenylphosphine |

| Xantphos |

| Palladium tetrakis(triphenylphosphine) |

| Dipalladium(π-cinnamyl)dichloride |

| Palladium(II) acetate |

| Picolinamide |

Photoredox Catalysis in Related Pyridine Systems

Visible-light photoredox catalysis has emerged as a powerful and versatile strategy in modern organic synthesis, offering a green and efficient alternative to traditional synthetic methods. This approach utilizes photocatalysts that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling the formation of reactive radical intermediates under mild reaction conditions. While direct photoredox-catalyzed synthesis of this compound is not extensively documented, the principles have been widely applied to the functionalization of pyridine rings, providing a conceptual framework for the synthesis of this and related compounds.

The application of photoredox catalysis to pyridine chemistry has facilitated a range of transformations, including C-C and C-N bond formation. These methods often proceed with high selectivity and functional group tolerance, which are desirable attributes in medicinal chemistry and materials science.

General Principles

Photoredox catalysis in pyridine systems typically involves the generation of a pyridinyl radical or a radical cation/anion of a coupling partner. The photocatalyst, often a transition metal complex (e.g., of iridium or ruthenium) or an organic dye, absorbs light and is promoted to an excited state. In this excited state, the catalyst can act as a potent oxidant or reductant, engaging in SET with a substrate molecule.

For the synthesis of compounds like this compound, a key step would be the formation of a C-N bond between the pyridine ring and the azetidine moiety. Photoredox catalysis can facilitate this through several mechanistic pathways, such as the coupling of a nitrogen-centered radical with a pyridine derivative or the reaction of an amine with a suitably activated pyridine.

Research Findings in Pyridine Functionalization

Recent research has demonstrated the utility of photoredox catalysis for various pyridine functionalizations that are relevant to the synthesis of this compound and its analogues.

One notable area of research is the C-H functionalization of pyridines. For instance, a visible-light-mediated C-H alkylation of pyridine derivatives has been reported, proceeding through the combination of N-alkoxypyridinium ions with alkanes in the presence of an iridium-based photocatalyst. researchgate.net This method highlights the ability to form new bonds at specific positions on the pyridine ring under mild conditions.

Another relevant approach involves the coupling of amines with aryl halides. While not specific to azetidine and isonicotinonitrile, studies on the photoredox-catalyzed amination of arenes using pyridine as a nucleophile have been conducted. researchgate.net These reactions can proceed via an SNAr mechanism or C-H amination, demonstrating the feasibility of forming C-N bonds involving a pyridine ring under photoredox conditions.

Furthermore, the generation of pyridinyl radicals from pyridinium (B92312) ions through a single-electron reduction has been harnessed for the functionalization of pyridines. acs.org This strategy allows for C-H functionalization with distinct positional selectivity compared to classical Minisci chemistry.

The table below summarizes selected examples of photoredox-catalyzed reactions on pyridine systems, illustrating the types of transformations that could be adapted for the synthesis of this compound.

| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Key Findings | Reference |

| C-H Alkylation | fac-Ir(ppy)3, blue light | N-alkoxypyridinium ions, alkanes | C2-alkylated pyridines | Mild conditions, high functional group tolerance. | researchgate.net |

| C-H Amination | Organic photoredox catalyst | Electron-rich arenes, pyridine | Aminated arenes | Site-selective amination with pyridine as the nucleophile. | researchgate.net |

| Allylation via Pyridinyl Radical | Dithiophosphoric acid (photocatalyst) | Pyridinium ions, allylic C-H bonds | Allylated pyridines | Novel mechanism with distinct positional selectivity. | acs.org |

| Sulfonylative Pyridylation | Organic chromophore, blue LEDs | Styrenes, sulfinate salts, cyanopyridines | β-functionalized pyridines | Three-component reaction under metal-free conditions. | rsc.org |

These examples underscore the potential of photoredox catalysis for the synthesis of functionalized pyridines. The development of a specific protocol for this compound would likely involve the careful selection of a photocatalyst, solvent, and reaction conditions to achieve the desired C-N coupling between the isonicotinonitrile core and the azetidine ring. The mild nature of photoredox catalysis makes it an attractive strategy, particularly for substrates bearing sensitive functional groups.

Chemical Reactivity and Transformation Pathways of 2 Azetidin 1 Yl Isonicotinonitrile

Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring is a four-membered nitrogen-containing heterocycle characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a primary driver of its chemical reactivity, positioning it between the highly reactive, less stable aziridines and the more stable, unreactive pyrrolidines. rsc.orgresearchgate.net This balance allows for facile handling while enabling unique transformations under specific conditions. rsc.orgresearchwithrutgers.com

The considerable strain within the azetidine ring makes it susceptible to reactions that lead to ring-opening, thereby relieving the strain. rsc.orgrsc.orgresearchwithrutgers.com This principle is not only a feature of its reactivity but also a tool in synthetic chemistry. For instance, strain-release-driven methodologies, such as those involving azabicyclo[1.1.0]butane, are employed for the modular synthesis of functionalized azetidines. nih.gov In the context of 2-Azetidin-1-yl-isonicotinonitrile, the ring strain energizes the system, making the σ-bonds of the ring susceptible to cleavage under appropriate energetic conditions, such as in cycloaddition or rearrangement reactions. rsc.org

Azetidines can be activated towards nucleophilic attack by conversion into their corresponding azetidinium salts, typically by alkylation of the nitrogen atom. organic-chemistry.orgthieme-connect.com These strained ammonium (B1175870) ions are highly electrophilic and react readily with a range of nucleophiles, leading to regioselective ring-opening. thieme-connect.com While the nitrogen in this compound is part of an aromatic system, protonation or Lewis acid coordination could form a reactive azetidinium-like species.

Studies on various azetidinium ions show that the site of nucleophilic attack is governed by the substitution pattern on the ring. organic-chemistry.org For azetidinium ions with no substituents on the ring carbons, the attack typically occurs at one of the carbon atoms adjacent to the nitrogen, leading to the formation of a functionalized γ-aminopropyl derivative. organic-chemistry.orgnih.gov A variety of nucleophiles, including nitrogen-based (azides, amines) and oxygen-based (acetates, alkoxides), have been shown to effectively open the azetidinium ring. organic-chemistry.orgthieme-connect.comresearchgate.net

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Azide | Sodium Azide (NaN₃) | γ-Azidoamine | organic-chemistry.orgthieme-connect.com |

| Amine | Benzylamine | γ-Diamine | organic-chemistry.orgthieme-connect.com |

| Acetate | Sodium Acetate | γ-Amino Acetate | organic-chemistry.orgthieme-connect.com |

| Alkoxide | Sodium Methoxide | γ-Amino Ether | organic-chemistry.org |

| Fluoride | [¹⁸F]Fluoride | γ-Fluoroamine | researchgate.net |

The nitrogen atom of the azetidine ring is a key site for functionalization. In this compound, this nitrogen is already part of a C-N bond with the pyridine (B92270) ring. While this bond is generally stable, certain synthetic strategies allow for derivatization. For example, methods have been developed for the chemoselective deprotection and subsequent substitution at the azetidine nitrogen in complex molecules like cyclic peptides. nih.gov Furthermore, N-alkylation is a common method for synthesizing azetidinium salts or modifying the properties of the azetidine-containing compound. nih.gov The electron-withdrawing nature of the isonicotinonitrile group in the target molecule reduces the nucleophilicity of the azetidine nitrogen, making reactions like N-alkylation more challenging compared to N-alkyl or N-aryl azetidines.

Stereochemistry is a critical aspect of azetidine chemistry, particularly for substituted rings. Many synthetic transformations involving the azetidine core proceed with high stereoselectivity. For instance, the reduction of chiral azetidin-2-ones to the corresponding azetidines often occurs while retaining the stereochemistry of the ring substituents. acs.org

Ring-opening reactions of chiral azetidinium ions can also be highly stereoselective, providing a route to stereodefined, functionalized linear amines. nih.gov The stereochemical outcome is influenced by the relative configuration of the substituents on the ring. organic-chemistry.org Although the azetidine ring in this compound is itself achiral, understanding these principles is crucial for designing transformations of potentially chiral derivatives or for reactions that might create new stereocenters.

Reactivity of the Isonicotinonitrile Moiety

The isonicotinonitrile portion of the molecule consists of a pyridine ring substituted with a nitrile group at the 4-position. The reactivity of this moiety is dominated by the chemistry of the nitrile group and the pyridine ring itself.

The nitrile group (C≡N) is a versatile functional group that can undergo a wide array of transformations. researchgate.net Its strong triple bond and the electrophilic nature of the carbon atom are central to its reactivity. researchgate.net

Common transformations include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (isonicotinic acid) via an intermediate amide (isonicotinamide). libretexts.org

Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine (4-(aminomethyl)pyridine). libretexts.org Using a milder reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures can lead to the formation of an aldehyde (isonicotinaldehyde). libretexts.org

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can attack the electrophilic carbon of the nitrile. Subsequent hydrolysis of the intermediate imine anion yields a ketone. libretexts.org For example, reaction with methylmagnesium bromide would lead to the formation of 1-(pyridin-4-yl)ethan-1-one.

| Reaction Type | Reagent(s) | Resulting Functional Group | Reference |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | libretexts.org |

| Reduction (Strong) | 1. LiAlH₄ 2. H₂O | Primary Amine | libretexts.org |

| Reduction (Partial) | 1. DIBAL-H 2. H₂O | Aldehyde | libretexts.org |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Ketone | libretexts.org |

| Cycloaddition | e.g., Azides | Tetrazole | researchgate.net |

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reaction rates being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. matanginicollege.ac.inuoanbar.edu.iq This deactivation is further compounded by the electron-withdrawing nature of the cyano group at the 4-position. However, the azetidinyl group at the 2-position, being an amino substituent, is an activating group and directs incoming electrophiles to the ortho and para positions. researchgate.net In this specific molecule, the positions ortho (position 3) and para (position 5) to the azetidinyl group are subject to electrophilic attack.

Given the combined electronic effects, electrophilic substitution on the this compound ring is expected to be challenging. When it does occur, the substitution pattern will be a result of the competing directing effects of the substituents. The activating azetidinyl group would favor substitution at positions 3 and 5, while the deactivating cyano group would direct to position 3. Therefore, electrophilic attack is most likely to occur at the 3-position. To enhance the reactivity of the pyridine ring towards electrophiles, it can be converted to its N-oxide, which increases the electron density of the ring and facilitates substitution. matanginicollege.ac.ingcwgandhinagar.com

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution. uoanbar.edu.iqmagtech.com.cnorganic-chemistry.org In this compound, the electron-withdrawing cyano group at the 4-position makes the ring electron-deficient and thus more prone to attack by nucleophiles. Nucleophilic attack is generally favored at the positions ortho and para to the electron-withdrawing group. uoanbar.edu.iqmagtech.com.cn

A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, where an amide anion attacks the pyridine ring to form an aminopyridine. wikipedia.org While the target molecule already possesses an amino (azetidinyl) substituent, other nucleophiles can potentially displace a suitable leaving group on the ring. The reactivity towards nucleophiles can be enhanced by the presence of a good leaving group, such as a halide, at a position activated by the cyano group.

Radical Reactions of Pyridine-Nitriles

Pyridine derivatives can undergo radical substitution reactions, often preferentially at the 2-position. researchgate.net The Minisci reaction is a well-known example of a radical reaction where a nucleophilic carbon-centered radical attacks a protonated heteroaromatic compound. nih.gov For this compound, radical attack would likely be directed by the electronic nature of the substituents.

Recent studies have also explored the functionalization of pyridines via pyridinyl radicals, which are generated upon single-electron reduction of pyridinium (B92312) ions. acs.org This method offers alternative positional selectivity compared to classical Minisci chemistry. The reactivity of this compound in such radical reactions would depend on the specific reaction conditions and the nature of the radical species involved.

Interplay Between Azetidine and Isonicotinonitrile Moieties in Chemical Transformations

The azetidinyl group, with its nitrogen atom directly attached to the pyridine ring, acts as a strong electron-donating group through resonance. This increases the electron density of the pyridine ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack (as discussed in 3.2.2) and influencing the regioselectivity of such reactions.

Conversely, the electron-withdrawing isonicotinonitrile moiety significantly impacts the properties of the azetidine ring. The delocalization of the azetidine nitrogen's lone pair into the pyridine ring gives the nitrogen sp2 character. nih.gov This reduces the basicity of the azetidine nitrogen compared to a simple alkyl-substituted azetidine.

The inherent ring strain of the azetidine ring (approximately 25.2 kcal/mol) is a crucial factor in its reactivity. researchgate.net This strain can lead to ring-opening reactions under certain conditions, such as in the presence of acids or through metabolic processes. nih.govacs.org In the context of this compound, the stability of the azetidine ring might be influenced by the electronic nature of the substituted pyridine ring. For instance, protonation of the pyridine nitrogen could potentially facilitate acid-mediated ring-opening of the azetidine.

Functional Group Interconversions within the this compound Scaffold

The functional groups present in this compound, namely the nitrile and the azetidine, can be transformed into a variety of other functionalities, providing pathways to novel derivatives.

The isonicotinonitrile group is a versatile precursor for several other functional groups. researchgate.net

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to first yield the corresponding amide, 2-(Azetidin-1-yl)isonicotinamide, and upon further hydrolysis, the carboxylic acid, 2-(Azetidin-1-yl)isonicotinic acid. youtube.comresearchgate.netgoogle.com The synthesis of 2-(Azetidin-1-yl)isonicotinic acid has been reported, confirming this transformation pathway. bldpharm.com

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using reducing agents such as lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. organic-synthesis.com This would yield 2-Azetidin-1-yl-4-(aminomethyl)pyridine.

The azetidine ring itself can undergo transformations, primarily through ring-opening reactions. These reactions are often driven by the relief of ring strain and can be initiated by nucleophiles or electrophiles. magtech.com.cnambeed.com For example, under strongly acidic conditions, the azetidine ring may open to form a γ-amino alcohol derivative.

The following table summarizes some of the potential functional group interconversions for this compound:

| Starting Functional Group | Reagents and Conditions | Product Functional Group |

| Nitrile | H2O, H+ or OH- (mild) | Amide |

| Nitrile | H2O, H+ or OH- (vigorous) | Carboxylic Acid |

| Nitrile | LiAlH4 or H2/catalyst | Primary Amine |

| Azetidine | Strong Acid | γ-Amino alcohol derivative |

Applications of the 2 Azetidin 1 Yl Isonicotinonitrile Scaffold in Advanced Organic Synthesis

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering new drug candidates by modifying the core structure of a known active compound. These techniques seek to identify structurally novel compounds that retain or improve upon the biological activity of the parent molecule while offering advantages in terms of physicochemical properties, synthetic accessibility, or intellectual property.

While specific research directly investigating the use of 2-Azetidin-1-yl-isonicotinonitrile in scaffold hopping and bioisosteric replacement strategies is not extensively documented in publicly available literature, the structural motifs present in the molecule suggest its potential in this area. The isonicotinonitrile portion, for instance, can be considered a bioisostere for other aromatic systems, while the azetidine (B1206935) ring offers a strained, four-membered saturated heterocycle that can mimic or replace other cyclic systems, potentially leading to novel interactions with biological targets.

Role as a Privileged Scaffold in Heterocyclic Chemistry

A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The identification and utilization of such scaffolds are of significant interest in drug discovery as they can serve as a starting point for the development of a wide range of biologically active compounds.

The this compound core possesses features that could classify it as a privileged scaffold. Both the azetidine and the pyridine (B92270) ring systems are prevalent in a multitude of biologically active natural products and synthetic compounds. Azetidines, as strained four-membered nitrogen-containing heterocycles, are valuable building blocks in the synthesis of various nitrogenous compounds, including amino acids and alkaloids. The rigidity of the azetidine ring allows for stereoselective functionalization. Similarly, the isonicotinonitrile moiety is a common feature in molecules targeting a diverse array of enzymes and receptors. The combination of these two pharmacophoric elements in a single molecule suggests a broad potential for biological activity.

Integration into Complex Molecular Architectures

The synthesis of complex molecules often relies on the use of versatile building blocks that can be readily functionalized and incorporated into larger structures. The this compound scaffold, with its reactive handles, is well-suited for this purpose.

The nitrile group of the isonicotinonitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine, providing multiple avenues for further chemical modification. The nitrogen atom of the azetidine ring can also be a site for substitution. These functional groups allow for the covalent attachment of the this compound core to other molecular fragments, enabling the construction of intricate and diverse molecular architectures. For instance, the synthesis of various 2-substituted azetidine-2-carbonitriles has been demonstrated, showcasing the potential for elaboration at the azetidine ring. Similarly, nicotinonitrile derivatives have been used as precursors in the synthesis of more complex heterocyclic systems.

Contributions to Chemical Library Synthesis

Chemical libraries are collections of diverse small molecules that are used in high-throughput screening to identify new lead compounds for drug discovery. The design and synthesis of these libraries are crucial for the success of modern drug discovery programs.

Computational and Theoretical Investigations of 2 Azetidin 1 Yl Isonicotinonitrile

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

No published Density Functional Theory (DFT) studies specifically analyzing the electronic structure and reactivity of 2-Azetidin-1-yl-isonicotinonitrile were identified. Such studies would typically involve calculations of molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reactivity descriptors to predict the molecule's behavior in chemical reactions. Without dedicated research, data on these properties remains unavailable.

Mechanistic Probing of Key Chemical Transformations

There is no available research that mechanistically probes key chemical transformations involving this compound. Mechanistic studies are crucial for understanding reaction pathways, identifying transition states, and determining the feasibility of chemical reactions. The absence of such investigations means that the specific reaction mechanisms for this compound have not been computationally elucidated.

Conformational Analysis of the Azetidine (B1206935) Ring in the Context of the Isonicotinonitrile Moiety

A search for conformational analyses of the azetidine ring specifically within the this compound structure did not yield any results. Conformational analysis would provide insight into the three-dimensional shape of the molecule, the puckering of the four-membered azetidine ring, and the rotational barriers between the azetidine and isonicotinonitrile moieties. This information is fundamental to understanding its interaction with biological targets or its role in catalysis, but dedicated studies are not present in the literature.

Prediction of Novel Reaction Pathways and Derivatives

No computational studies predicting novel reaction pathways or the synthesis of new derivatives from this compound have been published. Research in this area would typically employ computational methods to explore potential synthetic routes and design new molecules with desired properties based on the this compound scaffold.

Future Perspectives and Emerging Research Directions

Development of Novel and Efficient Synthetic Routes

The synthesis of 2-Azetidin-1-yl-isonicotinonitrile itself presents an interesting challenge. While specific methods for this exact compound are not widely published, the development of novel and efficient synthetic routes can be extrapolated from known chemical transformations.

A primary route would likely involve the nucleophilic aromatic substitution (SNA_r) on a pyridine (B92270) ring. youtube.comnih.govyoutube.com This would typically involve reacting a 2-halopyridine, such as 2-chloro- or 2-fluoroisonicotinonitrile, with azetidine (B1206935). The electron-withdrawing nature of the nitrile group at the 4-position and the ring nitrogen atom activate the 2-position of the pyridine ring towards nucleophilic attack. youtube.com Heating the reactants in a suitable solvent, often with a base to scavenge the resulting hydrohalic acid, is a common approach. youtube.com Microwave-assisted synthesis could also be explored to accelerate these reactions.

Alternative strategies could focus on the construction of the pyridine ring itself. Formal [3+3] cycloaddition reactions of enamines with unsaturated aldehydes or ketones have emerged as a powerful tool for the synthesis of substituted pyridines. acs.org Another approach involves the cobalt-catalyzed [2+2+2] cycloaddition of diynes with nitriles, offering a route to highly substituted pyridine cores. rsc.org

Recent advances in C-H functionalization could also provide innovative pathways. The direct C-H amination of the isonicotinonitrile core with an azetidine precursor, potentially using a palladium or copper catalyst, would be a highly atom-economical approach. Furthermore, methods for the synthesis of functionalized azetidines, such as the visible-light-mediated aza Paternò-Büchi reaction, could be adapted to introduce the isonicotinonitrile moiety. nih.gov

| Synthetic Strategy | Key Reactants | Potential Conditions | Anticipated Advantages |

| Nucleophilic Aromatic Substitution | 2-Haloisonicotinonitrile, Azetidine | Heat, Base (e.g., K₂CO₃), Solvent (e.g., DMF, DMSO) | Readily available starting materials, established methodology. researchgate.net |

| [3+3] Cycloaddition | Enamine, Unsaturated Aldehyde/Ketone | Organocatalyst, FeCl₃ | Convergent synthesis, access to diverse analogs. acs.org |

| [2+2+2] Cycloaddition | Diyne, Isonicotinonitrile | Cobalt catalyst | High atom economy, construction of complex pyridines. rsc.org |

| C-H Amination | Isonicotinonitrile, Azetidine derivative | Pd or Cu catalyst | Direct functionalization, reduced waste. |

Exploration of Undiscovered Reactivity Patterns

The juxtaposition of the azetidine ring, the pyridine system, and the nitrile group in this compound suggests a rich and complex reactivity profile waiting to be explored.

The azetidine ring, due to its inherent ring strain of approximately 25.4 kcal/mol, is susceptible to ring-opening reactions. rsc.org This strain can be harnessed for synthetic transformations, allowing the azetidine moiety to act as a building block for more complex structures. researchgate.net For instance, treatment with appropriate reagents could lead to the formation of functionalized aminopropyl-pyridines. The nitrogen atom of the azetidine ring also possesses a lone pair of electrons, making it a potential directing group for ortho-functionalization of the pyridine ring. lookchem.comcore.ac.uk

The nitrile group is a versatile functional handle. It can undergo a variety of transformations, including hydrolysis to a carboxylic acid, reduction to a primary amine, or reaction with Grignard reagents to form ketones. libretexts.org The electron-withdrawing nature of the nitrile group also influences the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. nih.gov Furthermore, the nitrile group can participate in radical cascade reactions, acting as a radical acceptor to construct carbocyclic and heterocyclic systems. rsc.org Cycloaddition reactions involving the nitrile group, such as the [4+1] cycloaddition with tetrazines or 1,3-dipolar cycloadditions, could lead to the formation of novel fused heterocyclic systems. researchgate.netyoutube.com

| Reactive Moiety | Potential Reaction Type | Potential Products |

| Azetidine Ring | Ring-opening | Functionalized aminopropyl-pyridines |

| Azetidine Nitrogen | Directing Group | Ortho-functionalized pyridine derivatives |

| Nitrile Group | Hydrolysis | 2-Azetidin-1-yl-isonicotinic acid |

| Nitrile Group | Reduction | (2-Azetidin-1-yl-pyridin-4-yl)methanamine |

| Nitrile Group | Cycloaddition | Fused heterocyclic systems (e.g., tetrazolylpyridines) |

Expansion of the Scaffold's Utility in Diverse Synthetic Endeavors

The this compound scaffold holds significant promise for applications in medicinal chemistry and materials science. Both azetidine and pyridine moieties are considered "privileged structures" in drug discovery, appearing in numerous FDA-approved drugs. researchgate.netnih.gov

The incorporation of the azetidine ring can favorably modulate the physicochemical properties of a molecule, such as solubility and metabolic stability. nih.gov Azetidine-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net The pyridine ring is also a common feature in drugs targeting the central nervous system (CNS) and in anticancer agents. nih.gov The combination of these two scaffolds in this compound makes it an attractive starting point for the design of new therapeutic agents.

Furthermore, isonicotinonitrile derivatives have been investigated for their potential as A1 adenosine (B11128) receptor antagonists and for other medicinal applications. ekb.eg The unique electronic properties and the potential for coordination with metal ions could also make derivatives of this compound interesting for applications in materials science, for example, as ligands in catalysis or as components of fluorescent probes. nih.gov

| Potential Application Area | Rationale | Examples of Related Compounds |

| Medicinal Chemistry | Presence of privileged azetidine and pyridine scaffolds. researchgate.netnih.gov | Azelnidipine, Cobimetinib (azetidine-containing drugs) rsc.org |

| CNS Drug Discovery | Pyridine is a common scaffold for CNS-active compounds. nih.gov | Nicotine, Isoniazid |

| Anticancer Agents | Both azetidine and pyridine derivatives have shown anticancer activity. | Azetidinepaclitaxel, Neratinib (pyridine-containing) ekb.eg |

| Materials Science | Potential for metal coordination and unique electronic properties. | Azetidine-containing fluorescent probes. nih.gov |

Advanced Computational Modeling for Rational Design of Derivatives

Computational modeling provides a powerful tool for the rational design of derivatives of this compound with tailored properties. lookchem.com By employing methods such as Density Functional Theory (DFT), it is possible to predict the geometric and electronic properties of the molecule, including its reactivity and spectroscopic characteristics. nih.gov

Molecular docking studies can be used to predict the binding affinity of derivatives to specific biological targets, guiding the design of new potential drugs. researchgate.net For instance, by computationally screening a virtual library of this compound derivatives against a panel of protein targets, it is possible to identify promising candidates for further synthesis and experimental evaluation.

Computational methods can also be used to predict pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and potential toxicity. nih.gov This in silico screening can help to prioritize compounds with a higher likelihood of success in preclinical and clinical development, saving time and resources. The basicity of the pyridine nitrogen, for example, can be computationally estimated to predict its behavior in biological systems. acs.org

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and reactivity. | Molecular orbital energies, charge distribution, reaction pathways. |

| Molecular Docking | Prediction of binding to biological targets. | Binding affinity, binding mode, identification of key interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of activity for unsynthesized compounds. |

| ADME/Tox Prediction | In silico screening for drug-like properties. | Solubility, permeability, metabolic stability, potential toxicity. |

Q & A

Q. How should researchers design experiments to probe the interaction mechanism of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.